molecular formula C18H37NO2 B1596514 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt CAS No. 2601-33-4

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt

Cat. No.: B1596514
CAS No.: 2601-33-4
M. Wt: 299.5 g/mol
InChI Key: KKMIHKCGXQMFEU-UHFFFAOYSA-N
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Description

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Myristyl betaine is an organic compound that plays a vital role in biochemical reactions. It is known to function as an osmolyte and a methyl-group donor . As an osmolyte, it protects cells against osmotic stress, adverse temperatures, and dehydration . As a methyl-group donor, it plays a crucial role in one-carbon metabolism, which is essential for the biosynthesis of a variety of vitamins, coenzymes, and antibiotics .

Cellular Effects

Myristyl betaine has significant effects on various types of cells and cellular processes. It has been shown to modulate the GABA uptake by GAT1 (slc6a1), the predominant GABA transporter in the central nervous system . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by myristyl betaine impedes the swift transition of the transporter to the inward conformation .

Molecular Mechanism

At the molecular level, myristyl betaine exerts its effects through several mechanisms. It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Temporal Effects in Laboratory Settings

It is known that myristyl betaine is used up through metabolic pathways and not excretion, even at high doses .

Dosage Effects in Animal Models

The effects of myristyl betaine vary with different dosages in animal models. For instance, dietary betaine supplementation has been shown to increase milk yield, dry matter intake, and milk lactose in dairy cows housed under thermoneutral conditions .

Metabolic Pathways

Myristyl betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer .

Transport and Distribution

It is known that myristyl betaine is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine .

Subcellular Localization

Myristoylation, a process related to myristyl betaine, has been shown to increase specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Properties

IUPAC Name

2-[dimethyl(tetradecyl)azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMIHKCGXQMFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041288
Record name 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2601-33-4
Record name Myristyldimethyl betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxylatomethyl)dimethyltetradecylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C19D1X0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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